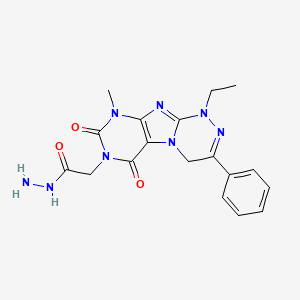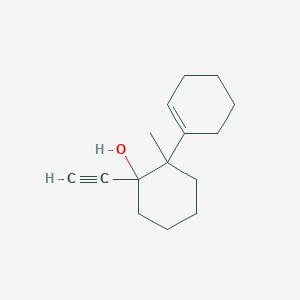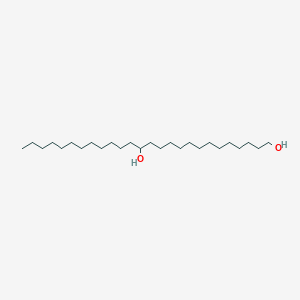
(1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazino and purine rings, followed by the introduction of the acetic acid and hydrazide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques, such as crystallization and chromatography, are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new groups into the molecule, altering its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of new compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound is studied for its potential biological activities. Researchers investigate its interactions with various biomolecules and its effects on cellular processes.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the development of new materials and products. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other triazino and purine derivatives, such as:
- (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid derivatives
- Purine-7(4H)-acetic acid derivatives
- Triazino derivatives with different substituents
Uniqueness
What sets (1,2,4)Triazino(3,4-f)purine-7(4H)-acetic acid, 1-ethyl-1,6,8,9-tetrahydro-9-methyl-6,8-dioxo-3-phenyl-, hydrazide apart is its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
105774-59-2 |
|---|---|
Molekularformel |
C18H20N8O3 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
2-(1-ethyl-9-methyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-7-yl)acetohydrazide |
InChI |
InChI=1S/C18H20N8O3/c1-3-26-17-20-15-14(16(28)25(10-13(27)21-19)18(29)23(15)2)24(17)9-12(22-26)11-7-5-4-6-8-11/h4-8H,3,9-10,19H2,1-2H3,(H,21,27) |
InChI-Schlüssel |
ZWYLQQYOZMGPQU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=NC3=C(N2CC(=N1)C4=CC=CC=C4)C(=O)N(C(=O)N3C)CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(E)-({2-[(Diethylboranyl)oxy]-2-oxoethyl}imino)methyl]benzoic acid](/img/structure/B14331694.png)






![3-Azido[2,3'-bithiophene]-2'-carbaldehyde](/img/structure/B14331758.png)
![1-[(2-Ethoxyethoxy)methoxy]propane](/img/structure/B14331760.png)
![1,1',1''-(Ethane-1,1,1-triyl)tris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14331767.png)

